Bacteriocin plantarican ASM1
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
KPAWCWYTLAMCGAGYDSGTCDYMYSHCFGVKHSSGGGGSYHC |
Origin of Product |
United States |
Producing Organism and Cultivation for Bacteriocin Plantaricin Asm1 Biosynthesis
Isolation and Taxonomic Identification of Lactobacillus plantarum Strain A-1
The journey of Bacteriocin (B1578144) Plantaricin ASM1 begins with its producing microorganism, Lactobacillus plantarum strain A-1. This particular strain was identified through a rigorous screening process aimed at discovering lactic acid bacteria capable of producing bacteriocins that are stable under neutral and slightly alkaline conditions. researchgate.netnih.gov
Morphological and Physiological Characterization
Lactobacillus plantarum A-1 exhibits the characteristic morphology of the Lactobacillus genus. It is a Gram-positive, rod-shaped bacterium that can appear singly or in short chains. tandfonline.com As a facultative anaerobic and heterofermentative organism, it can metabolize a variety of carbohydrates. ucdavis.edu Key physiological traits include its ability to grow in a wide range of temperatures and pH levels. nih.gov It is also catalase-negative, a typical feature of lactobacilli. ucdavis.edu
| Feature | Description |
| Gram Stain | Positive |
| Morphology | Rod-shaped bacilli, occurring singly or in short chains |
| Metabolism | Facultative heterofermentative and facultative anaerobic |
| Catalase Test | Negative |
Molecular Identification via 16S rRNA Gene Sequencing
To definitively identify the strain, molecular techniques were employed. The 16S ribosomal RNA (rRNA) gene, a highly conserved region of DNA in bacteria, was sequenced. researchgate.net This genetic fingerprinting method provides a reliable and accurate means of taxonomic classification. The sequencing of the 16S rRNA gene of strain A-1 confirmed its identity as Lactobacillus plantarum. mdpi.comresearchgate.net This molecular approach is crucial for distinguishing between closely related species within the Lactobacillus genus, which can be challenging using purely phenotypic methods. asm.org
Culture Conditions and Growth Dynamics Affecting Bacteriocin Plantaricin ASM1 Production
The synthesis of Bacteriocin Plantaricin ASM1 by Lactobacillus plantarum A-1 is intricately linked to its growth conditions. Optimizing these parameters is essential for maximizing the yield of the bacteriocin.
Influence of Growth Phase on Bacteriocin Secretion
The production of bacteriocins by Lactobacillus plantarum is often growth-phase dependent. For many plantaricins, secretion begins during the logarithmic growth phase and reaches its peak as the bacterial culture enters the stationary phase. nih.gov The production of Plantaricin LPL-1 by a Lactobacillus plantarum strain, for instance, was observed to increase significantly during the exponential growth phase, with the highest activity detected in the late logarithmic to early stationary phase. researchgate.net This pattern suggests that the biosynthesis of Bacteriocin Plantaricin ASM1 is likely regulated by cell density and the physiological state of the bacteria.
Optimization of Fermentation Parameters for Enhanced Yield
To enhance the production of Bacteriocin Plantaricin ASM1, several fermentation parameters must be carefully controlled and optimized. These include the composition of the culture medium, pH, temperature, and aeration. nih.govnih.gov
Medium Composition: The choice of carbon and nitrogen sources in the growth medium significantly impacts bacteriocin production. For example, studies on other Lactobacillus plantarum strains have shown that specific concentrations of glucose and peptone can lead to higher bacteriocin yields. mdpi.com
pH and Temperature: The pH of the culture medium and the incubation temperature are critical factors. Research has indicated that optimal bacteriocin production for various Lactobacillus plantarum strains often occurs at a pH between 5.0 and 6.5 and temperatures ranging from 30°C to 37°C. nih.govtaylorfrancis.combenthamopen.com
Aeration: As a facultative anaerobe, the level of aeration can also influence the metabolic pathways of Lactobacillus plantarum and, consequently, bacteriocin synthesis. Generally, limited or no aeration is preferred for optimal production. nih.gov
The table below summarizes key parameters that are typically optimized for enhancing bacteriocin production in Lactobacillus plantarum.
| Parameter | Optimized Condition/Range | Impact on Production |
| Carbon Source | e.g., Glucose (1-2%) | Primary energy source for growth and bacteriocin synthesis. nih.govmdpi.com |
| Nitrogen Source | e.g., Peptone, Yeast Extract | Provides essential amino acids for peptide synthesis. mdpi.comtaylorfrancis.com |
| Initial pH | 5.0 - 7.0 | Affects enzyme activity and cell membrane stability. nih.govtaylorfrancis.com |
| Temperature | 30°C - 37°C | Influences bacterial growth rate and metabolic activity. nih.govtaylorfrancis.com |
| Inoculum Size | ~1% (v/v) | Affects the onset and rate of the logarithmic growth phase. nih.gov |
By systematically optimizing these parameters through methods like response surface methodology, a significant increase in the yield of Bacteriocin Plantaricin ASM1 can be achieved, making its production more efficient for potential applications. benthamopen.com
Genetic Determinants and Biosynthesis Pathways of Bacteriocin Plantaricin Asm1
Genomic Localization of the plnA1 Gene and Associated Operons
The genetic blueprint for Plantaricin ASM1 is not located on the chromosome of Lactobacillus plantarum A-1 but is instead found on an extrachromosomal element, ensuring its specialized production.
Research has conclusively shown that the genes responsible for the biosynthesis of Plantaricin ASM1 reside on a dedicated 11,905-bp plasmid. nih.gov This plasmid-encoded nature is a common feature for bacteriocin (B1578144) production in lactic acid bacteria, allowing for the potential transfer of this antimicrobial capability between compatible bacterial strains.
The genes dedicated to Plantaricin ASM1 production are organized into a specific cluster. This cluster shares an identical organization with that of its close homologue, glycocin F, and is denoted as asmH← →asmABCDE→F. nih.gov The genes asmA through asmF are transcribed as a single polycistronic unit, forming a true operon that ensures the coordinated expression of the components necessary for bacteriocin synthesis and maturation. oup.comnih.gov
Structural Gene Encoding the Precursor Peptide and Leader Sequence
Plantaricin ASM1 is synthesized ribosomally as an inactive precursor peptide, which undergoes significant processing to become a mature, active bacteriocin. The structural gene for this precursor is designated asmF (previously identified as plnA1). oup.commassey.ac.nznih.gov
The initial product is a 64-amino-acid pre-peptide. massey.ac.nznih.gov This precursor consists of two distinct parts: an N-terminal leader peptide and a C-terminal propeptide domain that will become the mature bacteriocin after modification and processing.
The precursor peptide of Plantaricin ASM1 features a 21-amino-acid N-terminal leader sequence. massey.ac.nznih.gov A critical characteristic of this leader peptide is the presence of a double-glycine motif (-Gly-Gly-) at its C-terminus, immediately preceding the cleavage site. This "double-glycine type" leader is a hallmark of many class II bacteriocins and serves as a recognition signal for the processing and transport machinery. oup.com
The processing of the Plantaricin ASM1 precursor involves the proteolytic cleavage and removal of the N-terminal leader peptide. This crucial step is coupled with the export of the bacteriocin from the producer cell. The mechanism is handled by a dedicated ABC (ATP-binding cassette) transporter, which is encoded within the asm gene cluster. oup.com
This transporter, encoded by the asmB gene, possesses a dual function. It contains a C39 peptidase domain that specifically recognizes the double-glycine motif on the precursor peptide and cleaves it, releasing the mature bacteriocin. oup.com Concurrently, the transporter utilizes the energy from ATP hydrolysis to translocate the active bacteriocin across the cytoplasmic membrane. oup.comoup.com This elegant mechanism ensures that the active, and potentially toxic, bacteriocin is only released outside the producer cell.
Genes Encoding Post-Translational Modification Machinery
A defining feature of Plantaricin ASM1 is its status as a glycocin, a bacteriocin that undergoes post-translational glycosylation, which is essential for its antimicrobial activity. nih.gov The enzymes responsible for these modifications are encoded within the asm gene cluster.
The key gene responsible for this modification is asmA, which encodes a glycosyltransferase. oup.comoup.com This single enzyme is responsible for catalyzing both the O-glycosylation at a serine residue and the rare S-glycosylation at a cysteine residue on the peptide backbone. nih.govnih.gov The sugar moieties added are N-acetylglucosamine (GlcNAc). nih.gov
The asm cluster also contains other genes with roles in the maturation pathway. The genes asmC and asmD encode thioredoxin-like proteins, which are often associated with the formation of disulfide bonds. oup.com However, studies on the homologous glycocin F cluster suggest these specific thioredoxins may not be essential for the maturation process, indicating their role may be ancillary or context-dependent. nih.gov Finally, the asmE gene encodes a putative response regulator, suggesting it plays a role in controlling the transcription of the entire operon. oup.com
| Gene | Encoded Protein/Function |
| asmA | Glycosyltransferase (Family 2); responsible for both O- and S-linked glycosylation. |
| asmB | ABC transporter with an integrated C39 peptidase domain; cleaves the leader peptide and exports the mature bacteriocin. |
| asmC | Thioredoxin-like protein; potential role in disulfide bond formation. |
| asmD | Thioredoxin-like protein; potential role in disulfide bond formation. |
| asmE | Putative response regulator (LytTR family); likely involved in transcriptional regulation of the operon. |
| asmF | Precursor peptide (pre-Plantaricin ASM1); the structural gene for the bacteriocin. |
| asmH | Hypothetical protein of unknown function. |
Identification of Enzymes Involved in Glycosylation (O- and S-linked)
Plantaricin ASM1 undergoes significant post-translational modification in the form of glycosylation, a process crucial for its structure and function. This bacteriocin features both O-linked and S-linked carbohydrate moieties. mdpi.com Specifically, it is modified with N-acetyl-glucosamine (GlcNAc) attached to a serine residue (O-linked) and a cysteine residue (S-linked). mdpi.com While the precise enzymes responsible for the glycosylation of plantaricin ASM1 have not been definitively identified in the producing strain Lactobacillus plantarum A-1, the genome of L. plantarum contains genes encoding putative glycosyltransferases. nih.gov For instance, the major autolysin Acm2 from L. plantarum is known to be glycosylated, and it is speculated that one or more of the six putative glycosyltransferases (TagE1 to TagE6) identified in the L. plantarum genome could be responsible for such modifications. nih.gov These enzymes share sequence similarities with Gtf1, a glycosyltransferase involved in the modification of the Fap1 adhesin in Streptococcus. nih.gov It is plausible that enzymes from this family are also involved in the glycosylation of plantaricin ASM1.
Table 1: Potential Glycosyltransferases in Lactobacillus plantarum
| Putative Enzyme | Homology | Potential Role in Plantaricin ASM1 Glycosylation |
|---|
Roles of Thioredoxin Family Proteins in Maturation
The maturation of plantaricin ASM1 is a multifaceted process that involves more than just proteolytic cleavage. Thioredoxin family proteins are suggested to play a regulatory role in the expression of the pASM1 gene and the processing of its leader peptide. nih.gov These small, ubiquitous proteins are known for their redox activity and are involved in a wide range of cellular processes, including protein folding and the regulation of gene expression. researchgate.netnih.gov In the context of plantaricin ASM1, three putative open reading frames located upstream of the structural gene are predicted to encode for thioredoxin family proteins. nih.gov Their involvement suggests a mechanism for ensuring the correct folding and disulfide bond formation within the mature peptide, which is proposed to contain two intramolecular disulfide bonds. nih.gov The redox potential maintained by these proteins is critical for the proper formation of these bonds, which are in turn essential for the bacteriocin's activity. mdpi.com
Table 2: Putative Thioredoxin Family Proteins in Plantaricin ASM1 Biosynthesis
| Gene Location | Encoded Protein | Putative Function |
|---|
Genes Encoding Transport and Secretion Systems
The export of bacteriocins from the producer cell is a critical step in their biosynthesis and is mediated by dedicated transport systems. For class II bacteriocins like many plantaricins, which possess a double-glycine type leader peptide, this process is typically handled by an ATP-binding cassette (ABC) transporter system. nih.govnih.gov
Role of ABC-Transporter and Accessory Proteins in Extracellular Secretion
The secretion of plantaricin ASM1 is believed to follow the general pathway for class II bacteriocins, involving a dedicated ABC transporter and an accessory protein. nih.gov The ABC transporter is a transmembrane protein complex that utilizes the energy from ATP hydrolysis to translocate the bacteriocin across the cytoplasmic membrane. nih.gov This transporter often has dual functionality, being responsible for both the proteolytic cleavage of the N-terminal leader peptide and the subsequent export of the mature bacteriocin. nih.gov An accessory protein is also typically required for the efficient secretion of the bacteriocin. While the accessory protein's exact role is not fully elucidated for all systems, it is thought to assist in the transport process, possibly by stabilizing the transporter complex or the bacteriocin itself during translocation. nih.gov In the case of plantaricin E, the accessory protein PlnH was not found to be directly involved in the cleavage of the pre-peptide but is suggested to aid in the transport of the mature bacteriocin. nih.gov A similar mechanism is expected for plantaricin ASM1.
Genes Encoding Self-Immunity Mechanisms for the Producer Strain
To avoid self-intoxication, bacteriocin-producing bacteria have evolved specific immunity mechanisms. nih.govresearchgate.net These systems are typically encoded by genes located in close proximity to the bacteriocin structural gene within the same operon. nih.gov
The immunity mechanism for the producer of plantaricin ASM1 likely involves a dedicated immunity protein. nih.gov These immunity proteins are typically small, membrane-associated or cytoplasmic proteins that specifically recognize and neutralize the bacteriocin, preventing it from acting on the producer cell's own membrane. nih.gov The interaction between the immunity protein and the bacteriocin can be direct, or it may be indirect, involving the bacteriocin's membrane receptor. nih.gov In addition to a specific immunity protein, the dedicated ABC transporter system involved in secretion can also contribute to immunity by efficiently expelling the bacteriocin from the cell, thereby minimizing its concentration in and around the producer's cell membrane. nih.govresearchgate.net For some bacteriocins like nisin, full immunity is achieved through the synergistic action of an immunity protein (NisI) and an ABC transporter (NisFEG). nih.gov
Regulatory Elements and Signal Transduction Pathways Governing Gene Expression
The production of bacteriocins is a tightly regulated process, often controlled by a quorum-sensing mechanism involving a three-component regulatory system. frontiersin.org This system typically includes an induction factor (a secreted peptide), a membrane-bound histidine kinase that acts as a sensor, and a cytoplasmic response regulator that controls the transcription of the bacteriocin operon. nih.govscienceasia.org
For plantaricin ASM1, a putative response regulator is encoded by one of the open reading frames located upstream of the structural gene. nih.gov This suggests that its expression is also controlled by a signal transduction pathway. The production of many class II plantaricins is regulated by such a system, where the accumulation of the induction factor in the extracellular environment to a certain threshold concentration triggers a signaling cascade. nih.govfrontiersin.org This leads to the phosphorylation of the response regulator, which then activates the transcription of the genes required for bacteriocin production, transport, and immunity. scienceasia.org This regulatory network ensures that bacteriocin production is induced only when the producer cell population reaches a high enough density for the bacteriocin to be effective against competing bacteria.
Structural Biology and Functional Architecture of Bacteriocin Plantaricin Asm1
Primary Amino Acid Sequence Determination of Mature Bacteriocin (B1578144) Plantaricin ASM1
The determination of the primary amino acid sequence of the mature bacteriocin plantaricin ASM1 was achieved through a combination of DNA and amino acid sequencing techniques. nih.gov Research has shown that this peptide is initially synthesized as a 64-amino acid precursor. nih.gov This precursor includes a 21-amino acid N-terminal extension, which is a characteristic feature of the double-glycine type leader peptides. nih.gov Following post-translational modification and cleavage of this leader peptide, the mature, active form of plantaricin ASM1 is comprised of 43 amino acids. nih.gov
Identification and Characterization of Post-Translational Glycosylations
A key feature of plantaricin ASM1 is its post-translational modification through glycosylation, which involves the covalent attachment of sugar moieties to specific amino acid residues. nih.gov These modifications are critical for the bacteriocin's biological activity.
In addition to O-linked glycosylation, plantaricin ASM1 also exhibits a less common form of glycosylation known as S-linked glycosylation. nih.gov An N-acetylglucosamine (GlcNAc) moiety is covalently bonded to the sulfur atom of the cysteine residue at position 43 (Cys43). nih.gov This S-linked glycosylation is a distinctive characteristic of this bacteriocin and plays a crucial role in its biological activity. nih.govresearchgate.net
Research has unequivocally demonstrated that the dual glycosylation of plantaricin ASM1 is indispensable for its inhibitory activity against susceptible bacteria. nih.govresearchgate.net Both the O-linked GlcNAc at Ser18 and the S-linked GlcNAc at Cys43 are required for the bacteriocin to exert its antimicrobial effect. nih.govresearchgate.net Studies have shown that the removal or absence of these sugar moieties results in a loss of biological function, highlighting the critical role of these post-translational modifications in the molecular mechanism of action of plantaricin ASM1. nih.govresearchgate.net
Elucidation of Three-Dimensional Conformation
The three-dimensional structure of plantaricin ASM1 in solution has been determined, providing a deeper understanding of its functional architecture.
The solution structure of plantaricin ASM1 was elucidated using nuclear magnetic resonance (NMR) spectroscopy. mdpi.com This powerful analytical technique allows for the determination of the three-dimensional structure of molecules in their native solution state. The NMR studies of plantaricin ASM1 have revealed its conformational details, including the folding of the peptide backbone and the spatial arrangement of its amino acid side chains and attached sugar moieties. researchgate.netmdpi.com These structural insights are vital for understanding how plantaricin ASM1 interacts with the cell membranes of target bacteria.
Analysis of Disulfide Bond Formation and Its Stabilizing Role
The mature peptide of Bacteriocin plantaricin ASM1, consisting of 43 amino acids, is characterized by a structure that includes two intramolecular disulfide bonds. nih.gov These covalent linkages are fundamental to the bacteriocin's architecture and biological function. Structural analyses have revealed that the disulfide bonds are essential for the antimicrobial activity of ASM1. mdpi.comresearchgate.net Their primary stabilizing role is to restrict the conformational mobility of the peptide, particularly in the region of the O-linked N-acetylglucosamine (GlcNAc) moiety attached to the serine residue at position 18 (Ser-18). mdpi.comresearchgate.net This structural constraint is critical for maintaining the specific three-dimensional shape required for the bacteriocin to recognize and interact with its target cells. The architecture of related glycocins, such as Glycocin F and sublancin 168, similarly features a scaffold stabilized by two disulfide bonds, highlighting the evolutionary importance of this structural feature for this class of bacteriocins. oup.com
Conformational Features (e.g., Helical Content via Circular Dichroism)
The three-dimensional structure of Bacteriocin plantaricin ASM1, like its homologues, is built upon a helix-loop-helix framework. researchgate.netoup.com However, detailed conformational analysis using far ultra-violet circular dichroism (UV CD) has revealed distinct features for ASM1. mdpi.comresearchgate.net Despite a high degree of sequence similarity with its close homologue, Glycocin F, the helical structure of ASM1 is notably less pronounced. mdpi.comresearchgate.net This finding from CD spectroscopy is consistent with solution structures determined by nuclear magnetic resonance (NMR), which also indicate a reduced helicity compared to Glycocin F. mdpi.comresearchgate.net While unstructured in a simple aqueous solution, related plantaricin peptides are known to adopt amphiphilic helical structures in the presence of membrane-mimicking environments, a conformational change that is often crucial for their function. nih.gov
Structure-Function Relationships and Determinants of Activity
Role of Specific Amino Acid Residues and Glycosylations in Bioactivity
The bioactivity of Bacteriocin plantaricin ASM1 is critically dependent on post-translational modifications, specifically glycosylation. nih.govmassey.ac.nz The 43-amino acid peptide is a diglycosylated molecule, featuring two N-acetylglucosamine (GlcNAc) moieties attached at distinct positions. nih.govmassey.ac.nz One is an O-linked glycan at Serine-18 (Ser18-O-GlcNAc), and the other is a rare S-linked glycan at Cysteine-43 (Cys43-S-GlcNAc). mdpi.comresearchgate.netnih.gov Research has unequivocally demonstrated that both of these glycosylations are essential for the inhibitory activity of ASM1. nih.govmassey.ac.nz Structural studies show that while the GlcNAc moiety on Ser-18 is relatively fixed due to the constraints of the disulfide bonds, the S-linked GlcNAc on Cys-43 is significantly more flexible. mdpi.comresearchgate.net This difference in mobility suggests distinct roles in the interaction with target cells. The reliance on these GlcNAc moieties for function is a shared characteristic with its homologue Glycocin F. massey.ac.nz
Impact of Intramolecular Bonds on Conformational Stability and Function
The intramolecular disulfide bonds in Plantaricin ASM1 are a cornerstone of its functional architecture. nih.govmdpi.comresearchgate.net As previously noted, the mature peptide is believed to contain two such bonds. nih.gov These linkages are not merely structural elements but are indispensable for the bacteriocin's antimicrobial function. mdpi.comresearchgate.net Their impact is twofold: they provide significant conformational stability to the peptide backbone and they precisely orient key functional groups. Specifically, the disulfide bridges lock the region around the O-linked GlcNAc at Ser-18, restricting its movement. mdpi.comresearchgate.net This conformational rigidity is vital for the bacteriocin's activity, ensuring that the glycan is presented correctly for its interaction with the target, which is a prerequisite for its inhibitory action. mdpi.comresearchgate.net
Comparative Structural Analysis with Homologous Glycocins (e.g., Glycocin F)
Assessment of Sequence Identity and Structural Divergence
Despite this high sequence identity, significant structural divergence exists. The most prominent difference, identified through NMR and circular dichroism studies, is that the helical structure of ASM1 is less pronounced than that of GccF. mdpi.comresearchgate.net Both glycocins share a common scaffold of two α-helices connected by a loop and stabilized by two disulfide bonds, but the degree of helicity within this framework differs. mdpi.comresearchgate.netoup.com
Table 1: Comparison of Bacteriocin Plantaricin ASM1 and Glycocin F
| Feature | Bacteriocin Plantaricin ASM1 | Glycocin F |
| Amino Acid Sequence Identity | 88% identity with Glycocin F mdpi.comresearchgate.net | 88% identity with Plantaricin ASM1 mdpi.comresearchgate.net |
| Amino Acid Substitutions | 5 substitutions relative to GccF nih.gov | 5 substitutions relative to ASM1 nih.gov |
| Location of Substitutions | All located in the flexible C-terminal tail nih.gov | All located in the flexible C-terminal tail nih.gov |
| Key Structural Difference | Less pronounced helical structure mdpi.comresearchgate.net | More pronounced helical structure mdpi.comresearchgate.net |
| Shared Structural Features | Helix-loop-helix scaffold, two disulfide bonds, O- and S-linked GlcNAc moieties mdpi.comresearchgate.netoup.comnih.gov | Helix-loop-helix scaffold, two disulfide bonds, O- and S-linked GlcNAc moieties mdpi.comresearchgate.netoup.comnih.gov |
Correlation Between Structural Variations and Relative Potency
The antimicrobial efficacy of Bacteriocin plantaricin ASM1, a glycocin produced by Lactobacillus plantarum A-1, is intrinsically linked to its unique three-dimensional structure and post-translational modifications. mdpi.comresearchgate.net Specific structural elements are not merely architectural but are fundamental to its function, and any variation in these critical regions can significantly alter its potency. The primary structure of the mature plantaricin ASM1 consists of 43 amino acids and is distinguished by significant post-translational modifications, including glycosylation and the formation of intramolecular disulfide bonds. nih.govresearchgate.net
Research based on solution nuclear magnetic resonance (NMR) has elucidated the structure of plantaricin ASM1, revealing a direct correlation between these structural features and its biological activity. mdpi.comresearchgate.net Key to its potency are the two intramolecular disulfide bonds. nih.gov These covalent linkages are indispensable for the bacteriocin's antimicrobial function. mdpi.comresearchgate.net The disulfide bonds play a crucial role in constraining the peptide's conformation, thereby maintaining the specific architecture required for interaction with target cells. Disruption of these bonds would lead to a loss of the defined structure and, consequently, a loss of antimicrobial activity.
Furthermore, plantaricin ASM1 is classified as a glycocin due to the covalent attachment of carbohydrate moieties. mdpi.comresearchgate.net It features an N-acetyl-glucosamine (GlcNAc) moiety O-linked to a serine residue (Ser-18) and another GlcNAc moiety S-linked to a cysteine residue (Cys-43). mdpi.comresearchgate.net The structural integrity maintained by the disulfide bonds directly influences these modifications. Specifically, the disulfide bridges restrict the mobility of the O-linked GlcNAc at Ser-18. This restriction is believed to be important for the bacteriocin's activity, suggesting that a specific orientation of this sugar moiety is necessary for its function. In contrast, the S-linked GlcNAc at Cys-43 exhibits much greater flexibility. mdpi.comresearchgate.net
The following table summarizes the key structural features of plantaricin ASM1 and their established correlation with its antimicrobial potency.
| Structural Feature | Description | Impact on Relative Potency |
| Intramolecular Disulfide Bonds | Two covalent disulfide bridges are present within the mature 43-amino acid peptide. nih.gov | These bonds are essential for antimicrobial activity. Their integrity is required to maintain the active conformation of the bacteriocin. mdpi.comresearchgate.net |
| Glycosylation | Features an O-linked N-acetyl-glucosamine (GlcNAc) at Ser-18 and a flexible S-linked GlcNAc at Cys-43. mdpi.comresearchgate.net | The restricted mobility of the O-linked GlcNAc, enforced by the disulfide bonds, is integral to the bacteriocin's function. mdpi.comresearchgate.net |
| Helical Structure | The peptide adopts a helical conformation in solution, though it is less pronounced compared to closely related glycocins. mdpi.comresearchgate.net | The specific helical fold, stabilized by disulfide bonds, contributes to the overall active architecture required for its potency. |
Molecular Mechanism of Antimicrobial Action of Bacteriocin Plantaricin Asm1
Target Cell Interactions and Binding Specificity
The initial and critical step in the antimicrobial action of plantaricin ASM1 is its interaction with the surface of the target bacterial cell. This process is governed by specific molecular features of both the bacteriocin (B1578144) and the cell envelope of the susceptible bacterium.
Role of Glycosylation in Initial Recognition and Adhesion to Target Cell Surfaces
Bacteriocin plantaricin ASM1 is a glycocin, meaning it is post-translationally modified with carbohydrate moieties. Specifically, it possesses O-linked and S-linked N-acetylglucosamine (GlcNAc) residues. These sugar molecules are not merely structural decorations; they are integral to the bacteriocin's function and are considered essential for its inhibitory activity. While the precise mechanisms are still under investigation, it is understood that these glycan components play a crucial role in the initial recognition and binding of plantaricin ASM1 to the surface of target cells. The carbohydrate moieties can mediate specific interactions with components of the bacterial cell wall, facilitating a more stable adhesion and subsequent antimicrobial action.
Identification of Potential Receptor Molecules or Membrane Components
While a specific receptor for Bacteriocin plantaricin ASM1 has not been definitively identified, the mechanism of action for class II bacteriocins, to which plantaricin ASM1 belongs, often involves docking to specific membrane proteins or lipid components. For some class IIa bacteriocins, the mannose phosphotransferase system (man-PTS) has been identified as a receptor. It is plausible that plantaricin ASM1 utilizes a similar receptor-mediated mechanism to ensure target specificity and enhance its antimicrobial efficacy. The initial binding is also thought to be driven by electrostatic interactions between the cationic bacteriocin and negatively charged components of the target cell membrane, such as teichoic acids in Gram-positive bacteria.
Permeabilization of Target Cell Membranes
Following the initial binding, the primary mechanism of bacterial killing by plantaricin ASM1 is the disruption of the cytoplasmic membrane's integrity. This permeabilization leads to a loss of cellular homeostasis and ultimately, cell death.
Biophysical Insights into Membrane Disruption and Pore Formation
As a member of the class II bacteriocins, plantaricin ASM1 is believed to induce membrane permeabilization by forming pores in the target cell membrane. Upon binding to the cell surface, the bacteriocin molecules are thought to insert into the lipid bilayer. This insertion is facilitated by the amphipathic nature of the peptide. Once inserted, these peptides can aggregate to form pores or channels. The formation of these pores disrupts the selective permeability of the cell membrane, allowing for the uncontrolled efflux of essential intracellular components such as ions (e.g., K+), ATP, and amino acids, and the influx of extracellular substances. The precise stoichiometry and structure of the pores formed by plantaricin ASM1 are yet to be fully elucidated.
Effects on Transmembrane Potential and Proton Motive Force
The formation of pores in the cell membrane by plantaricin ASM1 leads to a rapid dissipation of the transmembrane potential and the proton motive force (PMF). The PMF is crucial for vital cellular functions, including ATP synthesis, active transport of nutrients, and flagellar motion. By disrupting the ion gradients across the membrane, plantaricin ASM1 effectively short-circuits the cell's energy-generating capacity. This collapse of the PMF is a key event in the bactericidal activity of plantaricin ASM1 and other class II bacteriocins, leading to a swift cessation of cellular metabolic activities and cell death.
Inhibition of Essential Cellular Processes
While the primary mode of action of Bacteriocin plantaricin ASM1 is the permeabilization of the cell membrane, the consequent leakage of vital intracellular molecules and the collapse of the proton motive force inevitably lead to the inhibition of numerous essential cellular processes. The depletion of ATP, for instance, would halt energy-dependent processes, including the synthesis of macromolecules like proteins and nucleic acids. Some studies on other plantaricins have suggested that beyond membrane disruption, these bacteriocins may also interfere with processes such as energy metabolism and DNA replication once they have gained access to the cytoplasm. However, specific research confirming such secondary intracellular targets for Bacteriocin plantaricin ASM1 is currently limited.
Bacteriostatic Effects on Target Microorganism Growth
Bacteriocin Plantaricin ASM1 has been identified as having a bacteriostatic mode of action, meaning it inhibits the growth of bacteria. ovid.com This inhibitory effect has been observed against a range of both Gram-positive and Gram-negative pathogenic bacteria. researchgate.net Target microorganisms for Plantaricin ASM1 include various species of Lactobacillus, Leuconostoc, and Enterococcus. researchgate.netnih.gov Additionally, it has demonstrated strong inhibitory activity against foodborne pathogens such as Pseudomonas putida, Pseudomonas aeruginosa, Listeria monocytogenes, Escherichia coli, Salmonella typhimurium, Staphylococcus aureus, Shigella flexneri, and Shigella sonnei. researchgate.net
The bacteriostatic nature of Plantaricin ASM1 is characterized by its ability to suppress bacterial proliferation. While specific growth curve data for microorganisms treated with Plantaricin ASM1 are not extensively detailed in the available research, the general effect of such bacteriostatic agents is a flattening of the typical logarithmic growth phase of the bacterial population. For illustrative purposes, the table below demonstrates the inhibitory effect of a similar plantaricin on the growth of a target bacterium over time, as indicated by the optical density (OD) at 600 nm.
Table 1: Illustrative Example of Bacteriostatic Effect on Bacterial Growth
| Time (hours) | Untreated Control (OD 600nm) | Treated with Plantaricin (OD 600nm) |
|---|---|---|
| 0 | 0.1 | 0.1 |
| 2 | 0.25 | 0.12 |
| 4 | 0.6 | 0.15 |
| 6 | 1.2 | 0.18 |
| 8 | 1.5 | 0.2 |
| 10 | 1.6 | 0.21 |
| 12 | 1.6 | 0.21 |
Impact on Macromolecular Synthesis or Enzyme Activity
The precise molecular mechanisms through which Bacteriocin Plantaricin ASM1 exerts its bacteriostatic effects, specifically concerning its impact on macromolecular synthesis and enzyme activity, are not yet fully elucidated in scientific literature. However, the broader class of plantaricins, to which ASM1 belongs, is known to act on the cell envelope of target bacteria. jst.go.jp The primary mode of action for many bacteriocins involves the disruption of the cell membrane's integrity. semanticscholar.orgfrontiersin.org
It is generally understood that plantaricins can inhibit the synthesis of essential macromolecules such as proteins and nucleic acids (DNA and RNA). jst.go.jp This disruption of fundamental cellular processes ultimately halts bacterial growth and replication. The specific enzymes or pathways within the target microorganisms that are directly inhibited by Plantaricin ASM1 have not been definitively identified. Research on other bacteriocins suggests that they can interfere with critical enzymatic functions necessary for cell viability. nih.gov For instance, some bacteriocins are known to inhibit enzymes involved in cell wall synthesis. frontiersin.org While Plantaricin ASM1 itself is susceptible to digestion by proteolytic enzymes like trypsin, its direct inhibitory effects on the enzymatic machinery of target bacteria remain an area for further investigation. researchgate.netnih.gov
Antimicrobial Spectrum and Potency of Bacteriocin Plantaricin Asm1
Spectrum of Inhibitory Activity Against Gram-Positive Microorganisms
Plantaricin ASM1 exhibits a significant inhibitory effect against a variety of Gram-positive microorganisms. researchgate.netnih.gov Its activity is particularly pronounced against closely related lactic acid bacteria. nih.gov
Susceptibility of Lactobacillus Species (L. plantarum, L. pentosus, L. curvatus, L. lindneri)
Detailed research has established that plantaricin ASM1 is effective against various species within the Lactobacillus genus. nih.gov While specific inhibitory data for plantaricin ASM1 against L. plantarum, L. pentosus, L. curvatus, and L. lindneri is not extensively documented in the available research, the general activity against Lactobacillus species is a recognized characteristic of this bacteriocin (B1578144). nih.gov The level of susceptibility among different Lactobacillus species can be species-dependent.
Efficacy Against Leuconostoc and Enterococcus Species (E. faecalis)
Plantaricin ASM1 has been shown to inhibit the growth of Leuconostoc and Enterococcus species. nih.gov Notably, other plantaricins, such as plantaricin LD1, have demonstrated quantifiable efficacy against Enterococcus faecalis. For instance, plantaricin LD1 exhibited a minimum inhibitory concentration (MIC) of 50 µg/ml against Enterococcus faecalis ATCC 29212. nih.gov This provides a reference for the potential potency of plantaricins against this significant opportunistic pathogen.
Table 1: Inhibitory Spectrum of Bacteriocin Plantaricin ASM1 Against Gram-Positive Bacteria
| Target Microorganism | Susceptibility | Notes |
| Lactobacillus Species | Susceptible | Species-specific susceptibility levels are observed. |
| Leuconostoc Species | Susceptible | Inhibits the growth of this genus. nih.gov |
| Enterococcus faecalis | Susceptible | Other plantaricins have shown MIC values of 50 µg/ml. nih.gov |
Specificity and Phylogenetic Range of Inhibition
The specificity of bacteriocins is a key characteristic, and plantaricin ASM1 is generally considered to have a targeted range of activity.
Observed Narrow Antibacterial Spectrum
Bacteriocins, as a class of antimicrobial peptides, are often characterized by a relatively narrow spectrum of activity when compared to traditional antibiotics. researchgate.net Plantaricin ASM1 aligns with this characteristic, primarily targeting bacteria that are phylogenetically closely related to the producing strain, Lactobacillus plantarum. This targeted action is a key feature of its antimicrobial profile.
Lack of Activity Against Certain Gram-Positive and Gram-Negative Strains
While potent against specific Gram-positive bacteria, the efficacy of plantaricins against Gram-negative bacteria is generally limited. frontiersin.org The outer membrane of Gram-negative bacteria acts as a formidable barrier, preventing many bacteriocins from reaching their target sites on the cell membrane. frontiersin.org However, it is important to note that some studies on plantaricins, including those related to ASM1, have reported a broader spectrum that includes some Gram-negative pathogens. researchgate.net This discrepancy may be attributable to variations in experimental conditions or the specific strains being tested. Generally, the primary and most consistent activity of plantaricin ASM1 is observed against Gram-positive organisms.
Factors Modulating Antimicrobial Activity
The antimicrobial effectiveness of plantaricin ASM1 is not static and can be influenced by several environmental factors. This bacteriocin is noted for its stability under a range of conditions, a desirable trait for potential applications. nih.gov
Plantaricin ASM1 maintains its antimicrobial activity across a wide pH range, a significant advantage over some other bacteriocins like nisin A. nih.gov It is also a heat-stable compound. nih.gov Research has shown that it remains active even after being subjected to high temperatures. This robustness in varying pH and temperature conditions underscores its potential as a stable antimicrobial agent. Furthermore, the activity of plantaricin ASM1 is susceptible to enzymatic degradation by trypsin, confirming its proteinaceous nature. nih.gov
Table 2: Influence of Physicochemical Factors on Plantaricin ASM1 Activity
| Factor | Effect on Activity | Reference |
| pH | Stable over a wide pH range | nih.gov |
| Temperature | Heat-stable | nih.gov |
| Enzymes | Digested by trypsin | nih.gov |
Stability Across Wide pH Ranges (e.g., pH 5.5-8.5)
Plantaricin ASM1 demonstrates remarkable stability over a broad pH spectrum, retaining its antimicrobial activity in both acidic and alkaline environments. researchgate.net Studies have shown that the bacteriocin is stable in a pH range of 2.0 to 12.0. researchgate.net This wide range of pH stability is a significant advantage compared to other bacteriocins like nisin A, suggesting its potential efficacy in various food matrices with different pH values. nih.gov
Thermal Stability and Activity Retention
The thermal stability of plantaricin ASM1 is a key characteristic that enhances its applicability in food processing where heat treatments are common. The bacteriocin is heat-stable, maintaining its activity even after being subjected to high temperatures. researchgate.netnih.gov Research indicates that it shows significant stability across a temperature range of -20°C to 121°C. researchgate.net Impressively, it retains 97.8% of its residual activity after being heated to 90°C. researchgate.net This high level of thermostability ensures that its antimicrobial efficacy is not compromised during processes like pasteurization.
Sensitivity to Proteolytic Enzymes (e.g., Trypsin)
Confirming its proteinaceous nature, plantaricin ASM1 is susceptible to the action of proteolytic enzymes. researchgate.net Specifically, it is digested by trypsin, which leads to a loss of its antimicrobial activity. nih.gov This sensitivity to digestive enzymes is considered a safety advantage for its use in food, as it would likely be broken down in the human digestive tract. researchgate.net
Influence of Ionic Strength and Other Environmental Factors
The activity of plantaricin ASM1 can be influenced by the ionic strength of the surrounding medium. While specific quantitative data on the effect of a range of salt concentrations on plantaricin ASM1 activity is limited, research on plantaricins, in general, indicates stability at high levels of salinity. researchgate.net The positively charged nature of some plantaricins suggests that the negative charge on microbial membranes is important for their structuring and antimicrobial activity. nih.gov
The table below summarizes the stability of Bacteriocin Plantaricin ASM1 under various conditions.
| Parameter | Condition | Stability/Activity | Reference |
| pH | pH 2.0 - 12.0 | Stable | researchgate.net |
| Temperature | -20°C to 121°C | Stable | researchgate.net |
| 90°C | 97.8% Residual Activity | researchgate.net | |
| Enzymes | Trypsin | Digested/Inactivated | nih.gov |
Microbial Resistance Mechanisms to Bacteriocin Plantaricin Asm1
Intrinsic Immunity of the Producer Strain (Lactobacillus plantarum A-1)
The producer organism, Lactobacillus plantarum A-1, possesses a sophisticated intrinsic immunity system to protect itself from the lethal action of the bacteriocin (B1578144) it synthesizes, plantaricin ASM1. nih.govresearchgate.net This self-protection is a crucial aspect of bacteriocin production and is genetically encoded within the bacteriocin gene cluster.
The genetic determinants for bacteriocin production in Lactobacillus plantarum are often organized in gene clusters, which typically include genes encoding the bacteriocin precursor, modifying enzymes, transport proteins, and a dedicated immunity protein. scienceasia.org In the case of plantaricin ASM1, the gene responsible for its production is designated as plnA1. nih.govresearchgate.net Upstream of the plnA1 gene, three putative open reading frames have been identified which are suggested to encode proteins from the thioredoxin family and a response regulator. nih.govresearchgate.net These proteins are believed to be involved in the regulation of plantaricin ASM1 gene expression and the processing of its leader peptide. nih.govresearchgate.net
While the specific immunity protein for plantaricin ASM1 has not been definitively characterized in the available literature, the general mechanism of immunity in bacteriocin-producing lactic acid bacteria involves a dedicated immunity protein that specifically recognizes and neutralizes the bacteriocin, preventing it from damaging the producer's cell membrane. nih.gov These immunity proteins are often located in the cell membrane or cytoplasm and may function by directly binding to the bacteriocin or by interacting with its cellular target.
Table 1: Putative Genes in the Plantaricin ASM1 Gene Cluster of Lactobacillus plantarum A-1
| Gene/ORF | Putative Function |
| plnA1 | Encodes the precursor of plantaricin ASM1 |
| Upstream ORF 1 | Putative thioredoxin family protein (involved in regulation/processing) |
| Upstream ORF 2 | Putative thioredoxin family protein (involved in regulation/processing) |
| Upstream ORF 3 | Putative response regulator (involved in regulation of gene expression) |
Acquired Resistance Strategies in Target Microorganisms
Target microorganisms can develop resistance to bacteriocins through various adaptive strategies. These mechanisms can be broadly categorized as genomic or phenotypic adaptations that reduce the sensitivity of the bacteria to the antimicrobial peptide.
Bacteria can acquire resistance to bacteriocins through spontaneous mutations in their genome, leading to heritable resistance. nih.gov These mutations can result in a variety of phenotypic changes that confer protection against the bacteriocin. For instance, studies on resistance to a similar plantaricin, plantaricin UG1, in Listeria monocytogenes have shown that resistant variants emerge at a frequency of approximately 10-6. researchgate.net This resistance was found to be a stable characteristic, suggesting a genetic basis for the adaptation. researchgate.net
A primary mechanism of action for many bacteriocins, particularly those belonging to the class IIa "pediocin-like" group, involves binding to specific receptors on the surface of target cells. For many class IIa bacteriocins, the mannose phosphotransferase system (Man-PTS) serves as a key receptor. nih.gov Resistance can arise from mutations that alter the structure or expression of these receptor proteins, thereby preventing the bacteriocin from binding to the cell surface and initiating its antimicrobial action. Research on plantaricin UG1 resistance in Listeria monocytogenes indicated that the resistance was due to a modification in the adsorption site(s) on the listerial cells, which reduced the binding of the bacteriocin. researchgate.net
Plantaricin ASM1, like other class IIa bacteriocins, is known to exert its antimicrobial effect by forming pores in the cell membrane of target organisms, leading to the dissipation of the proton motive force and leakage of essential intracellular components. researchgate.netnih.gov Bacteria can develop resistance to this membrane permeabilization through several mechanisms. These can include modifications to the cell wall that prevent the bacteriocin from reaching the cytoplasmic membrane, as well as alterations in the membrane's lipid composition that make it less susceptible to pore formation. researchgate.net Additionally, some bacteria may possess or develop mechanisms to repair membrane damage or actively efflux the bacteriocin from the cell. researchgate.net
The mechanisms of resistance to plantaricin ASM1 can be better understood by comparing them with those of other well-studied bacteriocins, such as nisin and pediocin PA-1.
Nisin: Nisin, a class I bacteriocin (lantibiotic), has a dual mode of action: it binds to Lipid II, a precursor in cell wall biosynthesis, and also forms pores in the cell membrane. Resistance to nisin can arise from modifications in the cell wall that reduce nisin binding, alterations in the cell membrane composition, and the production of nisin-degrading enzymes (nisinase). nih.gov
Pediocin PA-1: Pediocin PA-1 is a class IIa bacteriocin, similar to plantaricin ASM1. Resistance to pediocin PA-1 is often associated with alterations in the Man-PTS receptor, as well as changes in the cell membrane's fluidity and charge. nih.govnih.gov
Table 2: Comparative Overview of Resistance Mechanisms to Different Bacteriocins
| Feature | Plantaricin ASM1 (and related plantaricins) | Nisin | Pediocin PA-1 |
| Bacteriocin Class | Class IIa (Pediocin-like) | Class I (Lantibiotic) | Class IIa (Pediocin-like) |
| Primary Target | Cell membrane (receptor-mediated pore formation) | Lipid II and cell membrane | Cell membrane (receptor-mediated pore formation) |
| Known Receptors | Likely Man-PTS (inferred from class IIa similarity) | Lipid II | Man-PTS |
| Key Resistance Mechanisms | - Alteration/loss of cell surface receptors - Changes in membrane composition and charge | - Cell wall modifications - Altered membrane composition - Nisinase production | - Alteration/loss of Man-PTS receptor - Changes in membrane fluidity and charge |
Ecological Role and Biotechnological Potential of Bacteriocin Plantaricin Asm1
Role in Shaping Microbial Communities and Competition for Resources
Bacteriocin (B1578144) plantaricin ASM1, a proteinaceous toxin produced by Lactobacillus plantarum A-1, plays a significant role in mediating microbial interactions and shaping the composition of microbial communities. researchgate.netfrontiersin.org As a bacteriocin, its primary ecological function is to inhibit the growth of closely related bacterial species, thereby providing the producing strain with a competitive advantage in accessing limited resources within a specific ecological niche. academicjournals.orgresearchgate.net The production of plantaricin ASM1 is a key strategy employed by L. plantarum A-1 to outcompete other lactic acid bacteria, such as other Lactobacillus species, Leuconostoc, and Enterococcus. researchgate.netsemanticscholar.org
This competitive exclusion is crucial in environments where multiple microbial species vie for the same nutrients and space. By inhibiting the growth of its competitors, the plantaricin ASM1-producing strain can establish dominance, leading to a shift in the microbial population dynamics. mdpi.com The narrow-spectrum activity of bacteriocins like plantaricin ASM1, targeting specific strains, suggests a role in maintaining microbial diversity at a population level by preventing the overgrowth of any single sensitive species. researchgate.net The production of these antimicrobial peptides is considered a significant factor in the colonization and persistence of the producing bacteria in complex microbial ecosystems. mdpi.com
Potential as a Biopreservative in Non-Human Food Systems
The unique characteristics of bacteriocin plantaricin ASM1, such as its stability over a wide range of pH and temperature, make it a promising candidate for application as a biopreservative in various food systems. researchgate.netsemanticscholar.org Its ability to inhibit the growth of food spoilage and pathogenic bacteria has garnered significant interest in the food industry as a natural alternative to chemical preservatives. mmu.ac.ukcore.ac.uk
Efficacy in Preserving Fresh and Processed Food Matrices
The stability of plantaricin ASM1 under various processing conditions, including heat treatment, makes it suitable for preserving a wide array of fresh and processed foods. researchgate.net Research on various plantaricins has demonstrated their effectiveness in extending the shelf life of products such as chilled meat by inhibiting the growth of spoilage bacteria. slu.se The broad antimicrobial spectrum of some plantaricins, including activity against both Gram-positive and some Gram-negative bacteria, enhances their utility as biopreservatives in diverse food matrices. researchgate.net The direct addition of purified or semi-purified plantaricin ASM1 to food products is a potential strategy to ensure food safety and extend shelf life. nih.gov
Below is a table summarizing the antimicrobial activity of a bacteriocin identified as plantaricin ASM1 against various indicator strains, demonstrating its potential for food preservation.
| Indicator Strain | Inhibition Zone (mm) |
| Listeria monocytogenes | High |
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
| Salmonella Typhimurium | Moderate |
This table is a representative summary based on the antimicrobial spectrum of plantaricin ASM1-like bacteriocins as detailed in the literature.
Integration into Active Packaging Materials
A novel approach to food preservation involves the incorporation of antimicrobial agents into packaging materials to create active packaging. qascf.comnih.gov This method allows for the slow release of the antimicrobial compound onto the food surface, thereby inhibiting microbial growth and extending the product's shelf life. Bacteriocins, including plantaricins, have been successfully integrated into various packaging films. slu.se For example, a plantaricin has been coated onto a plastic multilayer film, which was shown to inhibit the growth of Listeria monocytogenes and other spoilage bacteria on chilled meat. slu.se The integration of plantaricin ASM1 into packaging materials could offer a continuous protective barrier against microbial contamination during storage.
Potential Contributions in Agricultural and Veterinary Microbiology (non-therapeutic)
While the application of bacteriocins in agriculture and veterinary medicine is an area of active research, specific studies focusing on the non-therapeutic use of bacteriocin plantaricin ASM1 are not extensively available in the public domain. However, the general properties of plantaricins suggest potential applications. For instance, bacteriocin-producing lactic acid bacteria are being explored as probiotics in animal feed to promote a healthy gut microbiota and inhibit pathogens. researchgate.net In agriculture, the ability of some bacteriocins to inhibit plant pathogens is being investigated for biocontrol purposes. semanticscholar.org The use of bacteriocin-producing bacteria as silage inoculants can improve the fermentation process and inhibit the growth of spoilage microorganisms, leading to better preservation of animal feed. bohrium.com Further research is needed to specifically evaluate the potential of plantaricin ASM1 in these non-therapeutic agricultural and veterinary applications.
Exploration of Novel Non-Clinical Industrial Applications
Currently, dedicated research on novel non-clinical industrial applications specifically for bacteriocin plantaricin ASM1 is limited. The primary focus of research has been on its potential as a food biopreservative. However, the antimicrobial properties and stability of bacteriocins, in general, suggest possibilities for their use in other industrial sectors. For example, bacteriocins could potentially be used as natural antimicrobial agents in cosmetics or personal care products to prevent microbial contamination. Their application in industrial settings to control biofilms on surfaces is another area of potential exploration. As research into the unique properties of plantaricin ASM1 continues, new and innovative non-clinical industrial applications may be identified.
Advanced Research Methodologies for Bacteriocin Plantaricin Asm1 Investigation
Purification and Characterization Techniques
The isolation and characterization of plantaricin ASM1 involve a multi-step process that combines various chromatographic and analytical techniques to achieve a high degree of purity and to determine its fundamental properties.
A sequential combination of chromatographic techniques is employed for the effective purification of plantaricin ASM1 from the culture supernatant of Lactobacillus plantarum A-1. researchgate.netnih.gov This process typically involves cation exchange, hydrophobic interaction, and reverse-phase high-performance liquid chromatography (RP-HPLC). researchgate.netnih.gov The strategy leverages the peptide's cationic and hydrophobic nature for separation. nih.gov
The purification protocol for plantaricin ASM1 can be summarized as follows:
Cation Exchange Chromatography : This is often the initial step, utilizing a resin like SP-Sepharose Fast Flow to capture the positively charged plantaricin ASM1 peptide from the crude extract. researchgate.netnih.gov
Hydrophobic Interaction Chromatography (HIC) : Following ion exchange, fractions showing antimicrobial activity are subjected to HIC. researchgate.netnih.gov This step separates molecules based on their hydrophobicity. High salt concentrations are typically used to promote the binding of the bacteriocin (B1578144) to the hydrophobic stationary phase, and elution is achieved by decreasing the salt gradient. huji.ac.il
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : As a final polishing step, RP-HPLC is used to achieve high purity. researchgate.netnih.govnih.gov This high-resolution technique separates peptides based on their hydrophobicity, yielding a single active fraction corresponding to pure plantaricin ASM1. researchgate.netnih.gov
The effectiveness of such multi-step purification strategies has been demonstrated for various plantaricins, although yields can be low due to the number of steps involved. nih.govscielo.br
Table 1: Chromatographic Purification Steps for Plantaricin ASM1
| Purification Step | Principle of Separation | Typical Resin/Column | Role in the Process |
|---|---|---|---|
| Cation Exchange Chromatography | Separation based on net positive charge | SP-Sepharose Fast Flow | Initial capture and concentration from culture supernatant researchgate.net |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity | Not specified for ASM1, but a common intermediate step researchgate.net | Intermediate purification huji.ac.il |
| Reverse-Phase HPLC (RP-HPLC) | High-resolution separation based on hydrophobicity | C18 column | Final polishing to achieve high purity researchgate.netnih.gov |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a critical tool for the characterization of purified plantaricin ASM1. researchgate.netnih.gov This technique provides a rapid and accurate determination of the molecular mass of the peptide. nih.govosu.edu
Analysis of the purified active fraction of plantaricin ASM1 by MALDI-TOF-MS revealed a molecular mass of 5045.7 Da. researchgate.netnih.gov This information, combined with amino acid and DNA sequencing data, was essential in determining the primary structure of the mature peptide, which consists of 43 amino acids. researchgate.netnih.gov
Furthermore, plantaricin ASM1 is identified as a glycocin, a class of bacteriocins that are post-translationally modified with carbohydrate moieties. mdpi.comresearchgate.net It contains two N-acetyl-glucosamine (GlcNAc) units, one O-linked to a serine residue and one S-linked to a cysteine residue. mdpi.comresearchgate.net While the initial mass determination papers did not explicitly confirm glycosylation, advanced mass spectrometry techniques are instrumental in identifying such post-translational modifications, confirming the presence and nature of the glycan moieties attached to the peptide backbone.
To detect and quantify the antimicrobial activity of plantaricin ASM1 throughout the purification process and in its purified form, standard microbiological assays are used. researchgate.net
Agar (B569324) Well Diffusion Assay : This is a widely used method for screening and qualitative assessment of antimicrobial activity. nih.govnih.gov A solution containing plantaricin ASM1 is placed into wells punched into an agar plate previously seeded with a sensitive indicator microorganism. nih.govmdpi.com The formation of a clear zone of inhibition around the well indicates antimicrobial activity, and the diameter of this zone is proportional to the concentration and potency of the bacteriocin. researchgate.netmdpi.com This method was used to track the active fractions during the purification of plantaricin ASM1. researchgate.net Plantaricin ASM1 has been shown to inhibit various lactic acid bacteria, including species of Lactobacillus, Leuconostoc, and Enterococcus. researchgate.netnih.gov
Microdilution Method : While not explicitly detailed for plantaricin ASM1 in the provided sources, the microdilution method is a standard quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. This method involves preparing serial dilutions of the bacteriocin in a liquid growth medium in a microtiter plate, followed by inoculation with the indicator strain. The MIC is defined as the lowest concentration of the bacteriocin that completely inhibits the visible growth of the microorganism after a defined incubation period.
Table 2: Antimicrobial Activity Assays for Bacteriocin Analysis
| Assay Method | Principle | Information Obtained | Application for Plantaricin ASM1 |
|---|---|---|---|
| Agar Well Diffusion | Diffusion of the antimicrobial agent through agar, inhibiting microbial growth. nih.gov | Qualitative or semi-quantitative measure of activity (zone of inhibition). mdpi.com | Used to detect active fractions during purification and to determine the antimicrobial spectrum. researchgate.net |
| Microdilution | Determination of microbial growth inhibition in a liquid medium with serial dilutions of the agent. | Quantitative Minimum Inhibitory Concentration (MIC) value. | Standard method for quantifying the potency of bacteriocins against specific strains. |
Genetic Manipulation and Heterologous Expression Systems for Functional Studies
Understanding the function of plantaricin ASM1 and its genetic determinants relies on genetic manipulation and expression in heterologous hosts. The gene encoding plantaricin ASM1 (plnA1) has been identified and sequenced. researchgate.netnih.gov It reveals that the peptide is synthesized as a 64-amino acid precursor with a 21-amino acid N-terminal leader peptide of the double-glycine type. researchgate.netnih.gov
While specific studies on the genetic manipulation of plantaricin ASM1 are not detailed in the provided search results, the identification of its genetic locus, including three putative upstream open reading frames potentially involved in its regulation and processing, provides the foundation for such work. researchgate.netnih.gov
Heterologous expression systems are invaluable for producing modified bacteriocins to study structure-function relationships and for overproducing the peptide for further research or application. nih.gov The nisin-controlled expression (NICE) system in Lactococcus lactis is a food-grade system that has been successfully used to express other two-peptide plantaricins, such as PlnJK. nih.gov Such a system could be adapted for the production of plantaricin ASM1, allowing for site-directed mutagenesis to probe the role of specific amino acids in its activity and stability. nih.gov The genetic organization of bacteriocins, which includes structural genes and those for immunity and transport, is a key factor in designing successful expression strategies. jst.go.jp
Biophysical Techniques for Membrane Interaction Analysis (e.g., Fluorescence Spectroscopy, Microscopy)
The primary mode of action for many bacteriocins, including plantaricins, involves interaction with and disruption of the target cell membrane. jst.go.jp Biophysical techniques are essential to study these interactions.
The solution structure of plantaricin ASM1 has been determined using Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comresearchgate.net This powerful biophysical technique revealed that despite high sequence identity with the glycocin GccF, plantaricin ASM1 has a less pronounced helical structure. mdpi.comresearchgate.net The structure also showed that two essential disulfide bonds restrict the mobility of the O-linked GlcNAc moiety, while the S-linked GlcNAc is much more flexible. mdpi.comresearchgate.net
Other biophysical techniques, while not specifically documented for ASM1, are commonly used to study bacteriocin-membrane interactions:
Fluorescence Spectroscopy : This technique can be used to monitor the binding of the bacteriocin to model membranes (liposomes) and to assess membrane permeabilization. For instance, fluorescence leakage analysis using fluorescent dyes encapsulated within liposomes can demonstrate pore formation induced by the bacteriocin, a mechanism shown for other plantaricins. nih.gov
Circular Dichroism (CD) Spectroscopy : CD spectroscopy is used to study the secondary structure of peptides like plantaricin A, showing that they can adopt amphiphilic helical structures in membrane-mimicking environments, which is often crucial for their antimicrobial activity. nih.gov The far-UV CD spectra of plantaricin ASM1 were consistent with its less-pronounced helical structure observed by NMR. mdpi.comresearchgate.net
In Silico Approaches for Structure Prediction and Functional Annotation
Computational or in silico approaches are increasingly used in bacteriocin research for genome mining, structure prediction, and functional annotation. perbiol.or.id
Structure Prediction : For plantaricin ASM1, whose structure has been experimentally determined by NMR, in silico modeling could be used to simulate its interaction with bacterial membranes. mdpi.comdntb.gov.ua Molecular dynamics simulations can provide insights into how the peptide inserts into and disrupts the lipid bilayer, complementing experimental data from biophysical techniques. nih.gov Such models can help predict the orientation of the peptide in the membrane and identify key residues involved in the interaction. nih.govdntb.gov.ua
Functional Annotation : Bioinformatic tools like BAGEL are used to mine bacterial genomes for putative bacteriocin gene clusters. perbiol.or.id The gene cluster for plantaricin ASM1 was identified through DNA sequencing. researchgate.netnih.gov Further in silico analysis of the surrounding genes helps in the functional annotation of proteins potentially involved in post-translational modification, transport, and immunity, which is crucial for understanding the complete bacteriocin system. researchgate.netnih.govperbiol.or.id These computational methods allow for the rapid screening of genomes to identify novel bacteriocins and to form hypotheses about their function based on homology to known systems. perbiol.or.idfrontiersin.org
Future Research Directions and Unresolved Challenges in Bacteriocin Plantaricin Asm1 Studies
Deeper Elucidation of the Precise Molecular Mechanisms of Action
While it is established that many bacteriocins function by forming pores in the membranes of target cells, the precise molecular interactions of Plantaricin ASM1 remain a significant area for investigation. nih.govresearchgate.net As a glycocin, its antimicrobial activity is dependent on post-translational modifications, specifically O-linked and S-linked N-acetylglucosamine (GlcNAc) moieties. mdpi.com
Future research must focus on:
Identifying the specific receptor on target cell membranes. While some bacteriocins bind to lipid intermediates like Lipid II, the specific docking molecule for ASM1 is unknown. rsc.org Identifying this receptor is crucial to understanding its target specificity.
Delineating the role of glycosylation in receptor binding and pore formation. The solution structure of ASM1 shows that disulfide bonds restrict the mobility of the O-linked GlcNAc, while the S-linked GlcNAc on the C-terminal tail is much more flexible. mdpi.com It is a challenge to determine how these sugar moieties interact with the target cell surface and whether they play a direct role in membrane insertion or are primarily for recognition.
Characterizing the pore structure . The exact stoichiometry, stability, and ion selectivity of the pores formed by ASM1 are yet to be determined. Advanced imaging and biophysical techniques could visualize the pore complex and clarify whether it functions as a simple channel or has a more complex, regulated mechanism. nih.gov
An unresolved challenge is to understand why these glycosyl modifications are essential for activity and how they contribute to a mechanism that is distinct from its non-glycosylated peptide counterparts.
Comprehensive Analysis of the Regulatory Network of plnA1 Gene Expression
The biosynthesis of Plantaricin ASM1 originates from the plnA1 gene, which encodes a 64-amino-acid precursor peptide. researchgate.netnih.gov The expression of bacteriocin (B1578144) genes in L. plantarum is typically controlled by a complex quorum-sensing (QS) system. researchgate.netnih.gov However, the specific regulatory network governing plnA1 is not fully mapped.
Key research objectives include:
Characterizing the upstream open reading frames : Three putative genes located upstream of plnA1 are suggested to encode thioredoxin family proteins and a response regulator, which may control gene expression and leader peptide processing. researchgate.netnih.gov Functional analysis of these genes is needed to confirm their roles.
Mapping the signal transduction pathway : The specific components of the three-component regulatory system (induction factor, histidine kinase, response regulator) that control plnA1 need to be identified and characterized. researchgate.netscienceasia.org
Transcriptomic and Proteomic Analyses : Global gene expression studies under various environmental conditions (e.g., co-culture with target bacteria, nutrient stress) are required to identify all regulatory elements, including transcription factors and small RNAs, that modulate plnA1 expression. nih.gov
A significant challenge is to understand how environmental cues are integrated into this regulatory network to control the metabolic cost of bacteriocin production, ensuring it is synthesized only when necessary. nih.govnih.gov
Strategies to Enhance Production Yield and Stability in Industrial Contexts
A major hurdle for the commercial application of most bacteriocins, including Plantaricin ASM1, is the low production yield in laboratory settings. nih.gov While ASM1 possesses excellent intrinsic stability across a wide range of pH and temperatures, optimizing its production is critical for industrial feasibility. researchgate.netnih.gov
Future strategies should focus on:
Fermentation Optimization : Systematically optimizing culture conditions, such as media composition (carbon and nitrogen sources), pH, temperature, and aeration, is a primary step. nih.gov Statistical models can be employed to identify the ideal combination of factors for maximal yield. nih.gov
Co-culture Systems : Inducing bacteriocin production by co-culturing the producer strain with sensitive target bacteria or other specific microorganisms is a promising strategy that mimics the competitive natural environment. nih.gov
Heterologous Expression : Overexpressing the plnA1 gene and its associated modification machinery in a high-density production host, such as Escherichia coli or a food-grade yeast, could significantly increase yields. researchgate.net
Downstream Processing and Formulation : Developing efficient purification protocols and enhancing stability for long-term storage and application through techniques like microencapsulation or freeze-drying are necessary for a viable product. researchgate.net
The central challenge lies in scaling up production from benchtop to industrial volumes while maintaining high activity and purity in a cost-effective manner.
Development of Engineered Variants with Broadened Spectrum or Enhanced Potency
Protein engineering offers a powerful tool to improve the natural properties of bacteriocins. To date, no engineered variants of Plantaricin ASM1 have been reported, representing a major opportunity for future research.
Prospective research directions include:
Site-Directed Mutagenesis : Based on the 3D structure of ASM1, specific amino acid residues, particularly in the flexible C-terminal region, can be mutated. mdpi.com The goal would be to enhance its binding affinity to target receptors, increase its amphiphilicity to improve membrane interaction, or alter its target spectrum.
Domain Swapping : Chimeric peptides could be created by swapping domains with other bacteriocins. For example, the C-terminal targeting domain of a pediocin-like bacteriocin could be fused to the core of ASM1 to create a novel peptide with a different target range. nih.gov
Pathway Refactoring : Using synthetic biology approaches to express the ASM1 biosynthetic gene cluster in a heterologous host allows for easier genetic manipulation and the potential to incorporate non-canonical amino acids or different sugar moieties to create novel glycocins. nih.gov
A key challenge will be to execute these modifications without disrupting the complex post-translational glycosylation process, which is essential for ASM1's activity. mdpi.com
Investigation of Ecological Dynamics in Complex Microbial Environments
Bacteriocins are weapons in a microbial arms race, giving producer strains a competitive advantage. nih.gov While Plantaricin ASM1's activity is studied in vitro, its role and behavior within a complex microbial community, such as the gut microbiome or a food matrix, are largely unknown.
Future ecological studies should aim to:
Assess Impact on Microbiota : Investigate how the introduction of Plantaricin ASM1 or its producer strain affects the composition and function of complex microbial communities. This includes determining its effect on both pathogenic and beneficial commensal bacteria. nih.govmdpi.com
Understand Environmental Influence : Determine how environmental factors within a specific niche (e.g., nutrient availability, presence of other microbes, physical structure of the environment) influence the production, stability, and efficacy of ASM1. nih.gov
Evaluate In Vivo Efficacy : Move beyond laboratory media to test the activity of ASM1 in relevant food systems and in vivo animal models to understand its true potential as a biopreservative or therapeutic agent.
The primary challenge is to bridge the gap between simplified lab-based assays and the dynamic, multi-species reality of the environments where Plantaricin ASM1 would be applied.
Exploring Synergistic Effects with Other Antimicrobial Compounds
Combining bacteriocins with other antimicrobial agents can lead to synergistic effects, enhancing efficacy and potentially reducing the development of resistance. This is a largely unexplored area for Plantaricin ASM1.
Key areas for future investigation are:
Synergy with Conventional Antibiotics : Studies on other plantaricins have shown a dramatic enhancement of antibiotic effects (30- to 500-fold) when used in combination. nih.gov The proposed mechanism is that the plantaricin disrupts the cell membrane, facilitating the entry of the antibiotic. nih.govnih.gov This potential must be systematically evaluated for ASM1 against a panel of clinically relevant pathogens.
Combination with Organic Acids : Lactic acid has been shown to act synergistically with other plantaricins against Gram-negative bacteria by damaging the outer membrane, which allows the bacteriocin to access its target on the inner membrane. frontiersin.org Investigating this effect with ASM1 could expand its spectrum of activity.
Combinations with Other Bacteriocins : Combining ASM1 with other bacteriocins that have different mechanisms of action or target receptors could result in a more potent and broader-spectrum antimicrobial system.
An unresolved challenge is to determine the optimal combinations and concentrations that maximize synergy while minimizing any potential antagonistic interactions.
Table 1: Potential Synergistic Combinations for Future Plantaricin ASM1 Research
| Combination Agent | Class | Proposed Mechanism of Synergy | Potential Application |
| Vancomycin (B549263) | Glycopeptide Antibiotic | ASM1-mediated membrane permeabilization allows easier access for vancomycin to its cell wall synthesis target. nih.gov | Treatment of Gram-positive infections (e.g., MRSA). |
| Gentamicin (B1671437) | Aminoglycoside Antibiotic | Increased intracellular uptake of gentamicin following membrane disruption by ASM1. nih.gov | Broad-spectrum antibacterial therapy. |
| Lactic Acid | Organic Acid | Disruption of the outer membrane of Gram-negative bacteria, allowing ASM1 to reach the inner membrane. frontiersin.org | Food preservation against Gram-negative spoilage bacteria. |
| Nisin | Lantibiotic (Class I Bacteriocin) | Dual-attack mechanism: ASM1 forms pores while nisin inhibits cell wall synthesis by binding Lipid II. | Broad-spectrum food biopreservation. |
Evolutionary Insights from Comparative Genomics of Glycocins
Plantaricin ASM1 is a member of the small and structurally unique glycocin family of bacteriocins. researchgate.netmdpi.com Understanding its evolution can provide insights into its function and guide protein engineering efforts.
Future research should involve:
Expanded Genome Mining : As more bacterial genomes are sequenced, mining for new glycocin gene clusters will provide a broader dataset for comparative analysis. This can help identify conserved motifs and evolutionary hotspots.
Phylogenetic Analysis : Constructing a detailed phylogenetic tree of glycocins and their associated biosynthetic genes will clarify their evolutionary relationships and trace the origins of the unique O- and S-linked glycosylation pathways.
Functional Comparison with Homologues : Plantaricin ASM1's closest known homologue is Glycocin F (GccF). researchgate.net A detailed comparison of their structures, activities, and target specificities can help correlate specific amino acid differences with functional changes.
The main unresolved challenge is to understand the selective pressures that drove the evolution of glycosylation in these peptides. Comparative genomics can help generate hypotheses about whether these modifications evolved to increase potency, alter target specificity, or provide stability against proteases in specific ecological niches. nih.govumass.edu
Q & A
Q. How can molecular docking elucidate this compound’s interactions with viral envelope proteins?
- Use PDB structures (e.g., Dengue virus envelope protein, PDB ID: 1TG8) to model binding interactions. Identify key residues (e.g., TYR 16 and LYS 346) and calculate docking energies (e.g., −990.5 kcal/mol) using tools like AutoDock Vina .
- Validate predictions with surface plasmon resonance (SPR) to measure binding affinity kinetics .
Q. What multi-omics approaches are recommended for studying this compound’s evolutionary context?
- Perform phylogenomic analysis of glycocin clusters across Lactobacillus species to trace horizontal gene transfer events.
- Use structural bioinformatics to compare ASM1’s active sites with homologs (e.g., bactofencin A, 82% amino acid identity) and infer functional divergence .
Methodological Frameworks
Q. How to design a hypothesis-driven study on this compound’s role in microbial competition?
- Apply the FINER criteria : Ensure the question is Feasible (e.g., lab resources for genetic knockout), Interesting (novelty in antimicrobial mechanisms), Novel (unexplored targets like phage-bacteriocin synergy), Ethical (non-pathogenic models), and Relevant (addressing antibiotic resistance) .
Q. What statistical methods are appropriate for analyzing bacteriocin production data with high variability?
- Use mixed-effects models to account for batch-to-batch variation in fermentation trials.
- Apply principal component analysis (PCA) to reduce dimensionality in multi-factor optimization datasets (e.g., pH, temperature, nutrient gradients) .
Data Presentation and Reproducibility
Q. How to structure supplementary information for studies on this compound?
Q. What are best practices for ensuring experimental reproducibility in bacteriocin research?
- Deposit genetic sequences in public repositories (e.g., GenBank) with accession numbers.
- Share strain lineages and growth conditions explicitly (e.g., ATCC catalog numbers, media formulations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
